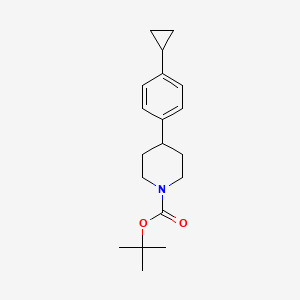
1-Boc-4-(4-cyclopropylphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(4-cyclopropylphenyl)piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclopropylphenyl group attached to the fourth position of the piperidine ring
Méthodes De Préparation
The synthesis of 1-Boc-4-(4-cyclopropylphenyl)piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropylphenylboronic acid and 1-Boc-4-piperidone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-cyclopropylphenylboronic acid with 1-Boc-4-piperidone in the presence of a palladium catalyst and a base.
Purification: The crude product is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability .
Analyse Des Réactions Chimiques
1-Boc-4-(4-cyclopropylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction yields the corresponding amines .
Applications De Recherche Scientifique
1-Boc-4-(4-cyclopropylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents and central nervous system (CNS) drugs.
Biological Research: The compound is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(4-cyclopropylphenyl)piperidine is primarily related to its interactions with biological targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Boc-4-(4-cyclopropylphenyl)piperidine can be compared with other similar compounds such as:
1-Boc-4-piperidone: This compound is a precursor in the synthesis of this compound and shares a similar piperidine core structure.
1-Boc-4-anilinopiperidine: Another related compound used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C19H27NO2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-cyclopropylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)20-12-10-17(11-13-20)16-8-6-15(7-9-16)14-4-5-14/h6-9,14,17H,4-5,10-13H2,1-3H3 |
Clé InChI |
GOYNPCCJLBNLJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



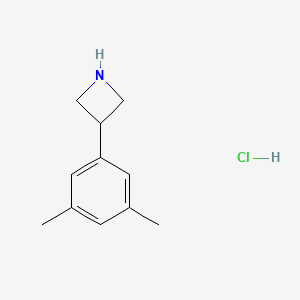
![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)


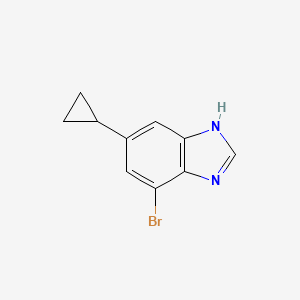
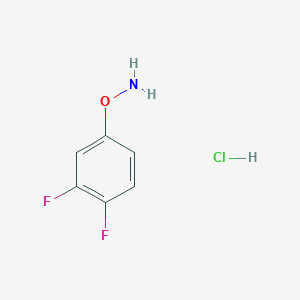
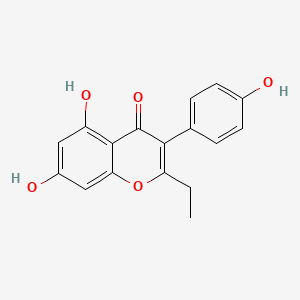
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)

![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
